Cas no 56158-51-1 (8-Chloro-10-3-4-(2-hydroxyethyl)-1-piperazinylpropyl-10H-phenothiazin-3-ol Dihydrochloride)

56158-51-1 structure
Nombre del producto:8-Chloro-10-3-4-(2-hydroxyethyl)-1-piperazinylpropyl-10H-phenothiazin-3-ol Dihydrochloride
8-Chloro-10-3-4-(2-hydroxyethyl)-1-piperazinylpropyl-10H-phenothiazin-3-ol Dihydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- 8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride
- 8-chloro-10-{3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propyl}-10H-phenothiazin-3-ol, dihydrochloride
- DB-307443
- 56158-51-1
- 7-Hydroxyperphenazine Dihydrochloride
- 8-Chloro-10-3-4-(2-hydroxyethyl)-1-piperazinylpropyl-10H-phenothiazin-3-ol Dihydrochloride
-
- Renchi: InChI=1S/C21H26ClN3O2S.2ClH/c22-16-2-5-20-19(14-16)25(18-4-3-17(27)15-21(18)28-20)7-1-6-23-8-10-24(11-9-23)12-13-26;;/h2-5,14-15,26-27H,1,6-13H2;2*1H
- Clave inchi: UYVJNPHFOIJMND-UHFFFAOYSA-N
- Sonrisas: C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Atributos calculados
- Calidad precisa: 491.096781g/mol
- Masa isotópica única: 491.096781g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 6
- Complejidad: 494
- Recuento de unidades de unión covalente: 3
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 75.5Ų
8-Chloro-10-3-4-(2-hydroxyethyl)-1-piperazinylpropyl-10H-phenothiazin-3-ol Dihydrochloride PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | C366795-1mg |
8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride |
56158-51-1 | 1mg |
$ 253.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504991-1mg |
8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride, |
56158-51-1 | 1mg |
¥3234.00 | 2023-09-05 | ||
TRC | C366795-50mg |
8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride |
56158-51-1 | 50mg |
$ 7600.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504991-1 mg |
8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride, |
56158-51-1 | 1mg |
¥3,234.00 | 2023-07-11 | ||
TRC | C366795-10mg |
8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride |
56158-51-1 | 10mg |
$ 1918.00 | 2023-04-18 |
8-Chloro-10-3-4-(2-hydroxyethyl)-1-piperazinylpropyl-10H-phenothiazin-3-ol Dihydrochloride Literatura relevante
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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